ETHANONE, 1-(TETRAHYDRO-3-THIENYL)- (9CI)
Overview
Description
Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) is an organic compound with the molecular formula C6H10OS It is a derivative of ethanone, where the ethanone group is attached to a tetrahydro-3-thienyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) typically involves the reaction of tetrahydrothiophene with acetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) may involve large-scale reactors and continuous flow processes. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethanone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted ethanone derivatives.
Scientific Research Applications
Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the structure and function of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- Ethanone, 1-(3-thienyl)
- Ethanone, 1-(2-thienyl)
- Ethanone, 1-(tetrahydro-1,1-dioxido-3-thienyl)
Uniqueness
Ethanone, 1-(tetrahydro-3-thienyl)-(9CI) is unique due to its tetrahydro-3-thienyl ring, which imparts distinct chemical properties and reactivity compared to other ethanone derivatives. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
1-(thiolan-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10OS/c1-5(7)6-2-3-8-4-6/h6H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDPQMTZPUFQVDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCSC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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